Levormeloxifene

概要

説明

- レボルメロキシフェン (INN; 開発コード名 6720-CDRI、NNC-460020) は、閉経後の骨粗鬆症の治療と予防のためのエストロゲン補充療法の代替手段として開発された化合物です。

- 臨床試験中に婦人科的副作用の発生率が高いため、開発が完了せず、販売されることはありませんでした。 .

- レボルメロキシフェンは、ホルモン避妊薬として販売されているオルメロキシフェンのレボ回転異性体です。

準備方法

- 残念ながら、レボルメロキシフェンの具体的な合成経路と反応条件は、文献では広く報告されていません。

- 開発が中止されたため、工業生産方法もほとんどありません。

化学反応解析

- レボルメロキシフェンが受ける可能性のある反応には、酸化、還元、および置換が含まれます。

- これらの反応で使用される一般的な試薬と条件は明らかにされていません。

- これらの反応によって生成される主要な生成物は、十分に文書化されていません。

化学反応の分析

- Types of reactions levormeloxifene may undergo include oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain undisclosed.

- Major products formed from these reactions are not well-documented.

科学的研究の応用

- 開発が中止されたにもかかわらず、レボルメロキシフェンはさまざまな分野で潜在的な用途があります。

骨の健康: 当初は閉経後の骨粗鬆症の予防を目的としていました。

エストロゲン受容体モジュレーター: SERMとして、エストロゲン受容体に作用し、遺伝子発現に影響を与えます。

その他の研究分野: 化学、生物学、医学におけるその使用は、さらなる調査が必要です。

作用機序

- レボルメロキシフェンの作用機序は、組織内のエストロゲン受容体 (ER) に結合することに関係しています。

- 組織の種類に応じて、アゴニストまたはアンタゴニストとして作用する可能性があります。

- ERの活性化または阻害は、遺伝子転写に影響を与え、さまざまな生理学的プロセスに影響を与えます。

類似の化合物との比較

- レボルメロキシフェンの独自性は、レボ回転異性体であることです。

- 類似の化合物には、オルメロキシフェン (ラセミ体)、タモキシフェン、ラロキシフェンなどがあります。

類似化合物との比較

- Levormeloxifene’s uniqueness lies in its levorotatory enantiomer status.

- Similar compounds include ormeloxifene (the racemic mixture), tamoxifen, and raloxifene.

生物活性

Levormeloxifene is a selective estrogen receptor modulator (SERM) primarily investigated for its potential in treating postmenopausal conditions, particularly osteoporosis and breast cancer. It exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in hormone replacement therapies and cancer prevention strategies.

This compound acts by selectively binding to estrogen receptors, thereby modulating the effects of estrogen in various tissues. This selective action allows it to promote beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies.

Pharmacodynamics

- Bone Metabolism : Research has shown that this compound significantly influences bone turnover markers. In a study involving 301 postmenopausal women, serum CrossLaps—a marker for bone resorption—decreased by approximately 50% in groups treated with this compound, indicating a positive effect on bone metabolism compared to placebo groups .

- Lipid Profile : The compound also affects lipid metabolism. Total cholesterol levels decreased by 13-20% during treatment, with low-density lipoprotein (LDL) cholesterol reducing by 22-30% . These changes are beneficial in reducing cardiovascular risks associated with menopause.

- Endometrial Effects : Notably, this compound has been shown to increase endometrial thickness significantly, which may raise concerns regarding its long-term use in women with a history of endometrial issues .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates age-dependent variations. Studies indicate that younger women metabolize the drug differently compared to older populations, which can influence dosing strategies and safety profiles .

Safety and Tolerability

In clinical trials, this compound was generally well tolerated. Most adverse events reported were mild to moderate, including headaches and abdominal pain. Notably, serious adverse events were rare and often not directly related to the drug .

Comparative Efficacy

A comparative analysis of this compound against traditional hormone replacement therapy (HRT) reveals its unique profile:

| Parameter | This compound (20 mg) | HRT (1 mg Estradiol + 0.5 mg NETA) | Placebo |

|---|---|---|---|

| Serum CrossLaps Reduction (%) | ~50% | >60% | ~10% |

| Bone Alkaline Phosphatase Reduction (%) | ~30% | ~50% | N/A |

| LDL Cholesterol Reduction (%) | 22-30% | ~12% | N/A |

| Endometrial Thickness Increase | Significant | Not significant | N/A |

Case Studies

- Long-Term Use Study : A 12-month double-blind study showed that patients receiving this compound maintained or improved their bone density compared to those on placebo. The study highlighted the importance of continuous monitoring for endometrial changes due to the observed increases in thickness among treated subjects .

- Safety Profile Examination : In a cohort of postmenopausal women, adverse events were tracked over several months. The results indicated a higher incidence of mild side effects at higher doses but no significant increase in severe adverse events, suggesting a favorable safety margin for lower doses .

特性

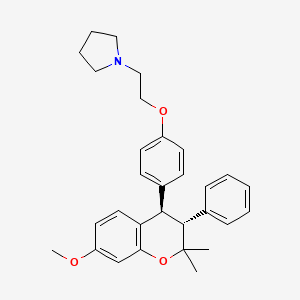

IUPAC Name |

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317017 | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78994-23-7, 31477-60-8 | |

| Record name | (-)-Centchroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。